PSS-Allyl-Heptaisobutyl substituted

Description

Conceptual Framework of Polyhedral Oligomeric Silsesquioxanes (POSS) as Hybrid Nanomaterials

POSS are a class of organic-inorganic hybrid materials with a distinct three-dimensional, cage-like structure. mdpi.comnih.gov These nanomaterials, typically 1 to 3 nanometers in size, are based on the empirical formula (RSiO_1.5_)n, where 'n' is an even number, commonly 8, 10, or 12. mdpi.commdpi.com The core of their utility lies in this hybrid structure, which merges the robustness of an inorganic silicate (B1173343) with the chemical versatility of organic functional groups. nih.gov This unique composition makes POSS an ideal building block for creating advanced composite materials with precisely controlled properties. mdpi.comnih.gov

The foundation of a POSS molecule is its inorganic core, a rigid cage structure composed of silicon (Si) and oxygen (O) atoms linked in alternating Si-O-Si bonds. nih.govrsc.org This nano-sized silica (B1680970) cage provides excellent mechanical strength and thermal stability, similar to silica. mdpi.com The most common architecture is a cubic cage of eight silicon atoms at the corners and twelve oxygen atoms along the edges. mdpi.com This well-defined, stable framework is the "inorganic" component that imparts ceramic-like properties to the molecule. mdpi.comnih.gov

Attached to the silicon atoms at the vertices of the inorganic cage are organic groups, denoted by 'R' in the general formula. mdpi.com These groups form an outer envelope that can be tailored to achieve desired properties and reactivity. mdpi.com The ability to modify these peripheral organic groups is a key feature of POSS, allowing for the creation of a vast array of materials with specific functionalities. nih.govrsc.org For instance, phenyl groups can enhance thermal stability, while vinyl groups can be copolymerized with other monomers. mdpi.com This chemical tunability allows POSS to be incorporated into various polymer systems through either chemical bonding or physical blending, influencing the final properties of the hybrid material. mdpi.commdpi.com

Significance of PSS-Allyl-Heptaisobutyl Substituted within the POSS Chemical Landscape

This compound, also known by its systematic name 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo[9.5.1.1^3,9^.1^5,15^.1^7,13^]octasiloxane, is a specific POSS molecule where the organic envelope consists of one reactive allyl group and seven inert isobutyl groups. sigmaaldrich.combszh.cn This precise arrangement of functional groups defines its role and significance within the broader family of POSS materials.

The single allyl group (CH₂=CH-CH₂-) provides a reactive site, making the molecule a functional monomer. This olefin moiety can participate in various chemical reactions, such as polymerization, grafting, and 1,3-dipolar cycloadditions, allowing it to be covalently bonded into polymer chains. mdpi.comnih.gov This integration can significantly enhance the properties of the host polymer.

Conversely, the seven isobutyl groups (-(CH₂)CH(CH₃)₂) are bulky, non-polar alkyl chains. These groups make the molecule compatible with other non-polar polymers and can improve the processability and mechanical properties of the resulting composite material. mdpi.com The combination of a single reactive handle with multiple compatibilizing groups makes this compound a unique building block for creating precisely structured nanocomposites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 351003-00-4 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₃₁H₆₈O₁₂Si₈ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 857.55 g/mol sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 231-236 °C sigmaaldrich.comsigmaaldrich.com |

| Synonyms | 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, Isobutyl(allyl)-POSS® sigmaaldrich.combszh.cn |

Current Academic Research Trajectories and Gaps for this compound

Academic research into POSS-based materials is a burgeoning field, with applications being explored in areas ranging from biomedical devices and drug delivery to advanced coatings and nanocomposites. acs.orgnih.govrsc.org Research often focuses on leveraging the reactive functional groups on the POSS cage to create novel materials. For instance, studies have utilized POSS derivatives containing olefin moieties (similar to the allyl group) for microwave-assisted cycloaddition reactions to form new composite materials for potential use in bone tissue engineering. nih.gov

However, a review of the current literature reveals a noticeable gap in research that focuses specifically on this compound. While many studies investigate POSS with various functional groups, detailed investigations into the specific polymerization kinetics, composite properties, and unique applications derived from the mono-allyl, hepta-isobutyl structure are not widely published.

Potential research trajectories for this specific compound could include:

Copolymerization Studies: Investigating its incorporation into polyolefins or other polymers where the isobutyl groups would ensure good miscibility.

Surface Modification: Using the allyl group to graft the POSS molecule onto surfaces to modify properties like hydrophobicity or biocompatibility.

Nanocomposite Fabrication: Exploring its use as a reinforcing agent in thermoplastic or thermoset matrices, and characterizing the mechanical and thermal property enhancements.

The lack of dedicated research on this compound suggests that its full potential as a specialized nanomaterial additive has yet to be fully explored, presenting an opportunity for future academic and industrial investigation.

Properties

IUPAC Name |

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H68O12Si8/c1-16-17-44-32-45(18-25(2)3)35-48(21-28(8)9)37-46(33-44,19-26(4)5)39-50(23-30(12)13)40-47(34-44,20-27(6)7)38-49(36-45,22-29(10)11)42-51(41-48,43-50)24-31(14)15/h16,25-31H,1,17-24H2,2-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHVSOPQXBHADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H68O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405073 | |

| Record name | 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-00-4 | |

| Record name | 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptakis(isobutyl)allylsilsesquioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Pss Allyl Heptaisobutyl Substituted

Precursor-Based Synthetic Routes

The most established and controlled method for synthesizing PSS-Allyl-Heptaisobutyl substituted, formally known as 1-Allyl-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, relies on a two-step, precursor-based approach. This method ensures a high degree of purity and structural integrity of the final product.

Utilization of Cage Silsesquioxane Precursors

The synthesis commences with the formation of a reactive silsesquioxane precursor. A common starting point is the hydrolytic condensation of isobutyltrimethoxysilane (B108605). This process leads to the formation of incompletely condensed silsesquioxane species, such as 1,3,5,7,9,11,14-heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol. This trisilanol is a key intermediate, possessing an open-cage structure that can be capped to form the desired polyhedral oligomeric silsesquioxane (POSS) core.

The subsequent step involves the reaction of this trisilanol intermediate with a silicon-hydride-containing reagent, such as trichlorosilane (B8805176) (HSiCl₃). This reaction effectively "caps" the open cage, leading to the formation of a fully condensed T₈ cage structure with a single reactive silicon-hydride (Si-H) bond. This precursor is known as 1-hydro-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane. The presence of the seven isobutyl groups renders the molecule soluble in many organic solvents, facilitating subsequent reactions.

Controlled Introduction of Allyl and Isobutyl Functionalities

With the heptaisobutyl-substituted hydridosilsesquioxane precursor in hand, the final step is the introduction of the allyl group. This is achieved through a hydrosilylation reaction. The Si-H bond on the silsesquioxane cage is reacted with an allyl-containing molecule, typically allyl bromide or allyl chloride, in the presence of a suitable catalyst. This reaction proceeds with high selectivity, attaching the allyl group to the silicon atom that previously held the hydride. The isobutyl groups, being chemically inert under these conditions, remain unchanged, thus yielding the desired this compound compound.

Direct Synthesis Approaches and Optimized Reaction Conditions

While the precursor-based route offers excellent control, direct synthesis methods aim to construct the functionalized silsesquioxane in a more streamlined fashion. These approaches typically involve the co-hydrolysis of a mixture of organosilane precursors. For this compound, this would involve the co-hydrolytic condensation of isobutyltrimethoxysilane and allyltrimethoxysilane (B1265876) in a specific stoichiometric ratio. However, achieving a monosubstituted product with high yield and purity through this method can be challenging due to the potential for forming a mixture of products with varying degrees of allylation.

Temperature and Pressure Regimes for Synthesis

The hydrosilylation step for the introduction of the allyl group is typically conducted under mild to moderate temperature conditions. The reaction temperature can range from ambient temperature (20-25 °C) to elevated temperatures of up to 200 °C, depending on the specific catalyst and reactants used. matthey.com The reaction is generally carried out at atmospheric pressure in an inert atmosphere, such as nitrogen or argon, to prevent side reactions involving moisture and oxygen.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 20 - 200 °C | Optimization is crucial for balancing reaction rate and selectivity. |

| Pressure | Atmospheric | Typically performed under an inert atmosphere (N₂ or Ar). |

| Solvent | Toluene, Xylene, THF | Choice of solvent depends on the solubility of the silsesquioxane precursor. |

| Reactant Ratio | Slight excess of allyl reagent | To ensure complete conversion of the hydridosilsesquioxane. |

Catalytic Systems in Compound Formation (e.g., Platinum-based Catalysts)

Platinum-based catalysts are the most effective and widely used catalysts for the hydrosilylation reaction in the synthesis of this compound. Among these, Karstedt's catalyst (a platinum(0)-divinyldisiloxane complex) is particularly favored due to its high activity and solubility in organic media. matthey.comheraeus-precious-metals.com Other platinum catalysts, such as Speier's catalyst (H₂PtCl₆), can also be employed. The catalyst loading is typically very low, in the range of 30-100 parts per million (ppm) relative to the reactants. heraeus-precious-metals.com The choice of catalyst and its concentration can influence the reaction kinetics and the potential for side reactions.

| Catalyst | Typical Loading | Key Characteristics |

|---|---|---|

| Karstedt's Catalyst | 30 - 100 ppm | High activity, good solubility, widely used. matthey.comheraeus-precious-metals.com |

| Speier's Catalyst | ~10⁻⁴ M | One of the earliest and still effective hydrosilylation catalysts. nih.gov |

| Ashby's Catalyst | Variable | Suitable for high-temperature curing applications. heraeus-precious-metals.com |

| Lamoreaux's Catalyst | Variable | Used in specific applications like fire-retardant silicone rubbers. heraeus-precious-metals.com |

Advanced Functionalization Reactions Initiated from the Allyl Moiety

The allyl group on the this compound cage is a versatile functional handle that allows for a variety of subsequent chemical modifications. This opens up possibilities for creating a wide range of derivative compounds with tailored properties. Some of the key advanced functionalization reactions include:

Thiol-Ene Reaction: The allyl group readily undergoes a thiol-ene "click" reaction with a wide range of thiol-containing molecules. wikipedia.orgnih.gov This reaction can be initiated by UV light or a radical initiator and proceeds with high efficiency and selectivity, allowing for the attachment of various functional groups, such as carboxylic acids, esters, and alcohols. wikipedia.orgnih.gov

Epoxidation: The double bond of the allyl group can be converted into an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This epoxidized derivative can then be subjected to ring-opening reactions with various nucleophiles to introduce a diverse array of functionalities.

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the allyl group with an aryl or vinyl halide in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com This reaction is a powerful tool for attaching aromatic or vinylic substituents to the silsesquioxane cage. organic-chemistry.orgyoutube.com

Metathesis: Olefin metathesis, catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, can be used to modify the allyl group. Cross-metathesis with other olefins allows for the introduction of new carbon-carbon double bonds with different substituents.

These functionalization reactions significantly expand the chemical space accessible from this compound, making it a valuable building block for the synthesis of advanced materials with applications in various fields.

Table of Compound Names

| Trivial Name/Abbreviation | Full Chemical Name |

| This compound | 1-Allyl-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane |

| Heptaisobutyl-trisilanol | 1,3,5,7,9,11,14-heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol |

| Heptaisobutyl-hydridosilsesquioxane | 1-hydro-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane |

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex |

| Speier's Catalyst | Hexachloroplatinic acid |

| m-CPBA | meta-Chloroperoxybenzoic acid |

| Grubbs' Catalyst | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium |

Hydrosilylation Reaction Pathways

Hydrosilylation is a fundamental and widely utilized reaction in silicon chemistry for forming stable silicon-carbon bonds. For this compound, this reaction involves the addition of a hydrosilane (containing an Si-H bond) across the allyl group's carbon-carbon double bond. This process is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst or Speier's catalyst. mdpi.comresearchgate.net

The reaction generally proceeds with high efficiency and offers control over the final product's structure. The addition can result in two different regioisomers: the β-adduct (anti-Markovnikov product), where the silicon atom attaches to the terminal carbon of the allyl group, and the α-adduct (Markovnikov product), where the silicon attaches to the internal carbon. With platinum catalysts, the β-addition is strongly favored, leading to a linear alkyl-silane linkage which is often the desired outcome for extending the POSS cage. mdpi.com Rhodium-based catalysts have also been explored to achieve high selectivity and efficiency. researchgate.netnih.gov

The general pathway can be depicted as: R₇Si₈O₁₂-CH₂CH=CH₂ + H-SiR'₃ → (catalyst) → R₇Si₈O₁₂-CH₂CH₂CH₂-SiR'₃ (where R = isobutyl and R' can be a variety of groups such as alkyl, alkoxy, or chloro)

The choice of hydrosilane reagent determines the functionality introduced. For instance, using triethoxysilane (B36694) would append a reactive site for subsequent sol-gel processing, while using dimethylchlorosilane would introduce a site for nucleophilic substitution.

Interactive Table 1: Illustrative Hydrosilylation Reactions of this compound

| Hydrosilane Reagent | Catalyst | Predominant Product | Potential Application of Product |

| Trichlorosilane | Platinum(0)-divinyltetramethyldisiloxane (Karstedt's Catalyst) | PSS-(3-trichlorosilylpropyl)-Heptaisobutyl | Precursor for surface modification, crosslinking agent |

| Triethoxysilane | Hexachloroplatinic acid (Speier's Catalyst) | PSS-(3-triethoxysilylpropyl)-Heptaisobutyl | Sol-gel processes, adhesion promoter |

| 1,1,3,3-Tetramethyldisiloxane | Platinum Black | PSS-propyl-(tetramethyldisiloxane)-Heptaisobutyl | Silicone network formation, hydrophobization |

| Diphenylphosphine | Rhodium Complex | PSS-(3-diphenylphosphinopropyl)-Heptaisobutyl | Ligand for catalysis, metal coordination |

"Click" Chemistry Applications

"Click" chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for materials synthesis and functionalization. nih.gov The allyl group of this compound is an excellent substrate for several click reactions.

Thiol-Ene Click Chemistry Mechanisms

The thiol-ene reaction is a prime example of click chemistry, involving the addition of a thiol (R-SH) to an alkene (the allyl group). fujifilm.com This reaction can be initiated either by radicals (using photoinitiators or thermal initiators) or by base/nucleophile catalysis (Michael addition). fujifilm.comfujifilm.com

Radical-mediated Thiol-Ene: This is the most common pathway. A radical initiator generates a thiyl radical (RS•), which then adds to the allyl double bond. This addition is anti-Markovnikov, yielding a single regioisomer. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. fujifilm.com This method is highly efficient and can be triggered by UV light or heat, offering spatial and temporal control over the reaction. researchgate.netyoutube.com

Michael Addition Pathway: In the presence of a suitable base, the thiol can be deprotonated to form a thiolate anion. This anion then acts as a nucleophile, attacking the double bond in a conjugate addition fashion. This pathway is often used with electron-deficient alkenes, but can be applied to allyl systems under specific conditions.

This versatility allows for the covalent attachment of a vast range of thiol-containing molecules, from simple alkyl thiols to complex biomolecules or functional polymers, onto the POSS cage. fujifilm.comnih.gov

Interactive Table 2: Functionalization of PSS-Allyl-Heptaisobutyl via Thiol-Ene Chemistry

| Thiol Reagent | Initiation Method | Resulting Functional Group | Potential Application |

| 1-Dodecanethiol | UV irradiation (with DMPA initiator) | Dodecyl thioether | Hydrophobic surface modification |

| 3-Mercaptopropionic acid | Thermal (with AIBN initiator) | Carboxylic acid | Site for further amidation, bioconjugation |

| Cysteine | Base catalysis in aqueous media | Amino acid | Biocompatible materials, peptide synthesis |

| (3-Mercaptopropyl)trimethoxysilane | UV irradiation | Trialkoxysilyl thioether | Inorganic surface grafting, hybrid materials |

Copper(I)-Catalysed Azide-Alkyne Cycloaddition (CuAAC) Routes

The CuAAC reaction, the most iconic click reaction, forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. dtic.milmdpi.com While this compound possesses neither of these functional groups, its allyl group can be readily converted into either an azide or an alkyne, making it a gateway to this powerful conjugation chemistry. mdpi.com

Route to Alkyne-POSS: The allyl group can be transformed into a terminal alkyne. A common method involves bromination of the double bond, followed by a double dehydrobromination using a strong base.

R₇Si₈O₁₂-CH₂CH=CH₂ + Br₂ → R₇Si₈O₁₂-CH₂CH(Br)CH₂(Br)

R₇Si₈O₁₂-CH₂CH(Br)CH₂(Br) + 2 NaNH₂ → R₇Si₈O₁₂-C≡CH

Route to Azide-POSS: The allyl group can be converted to an azidopropyl group. This can be achieved via anti-Markovnikov hydrobromination followed by nucleophilic substitution with sodium azide.

R₇Si₈O₁₂-CH₂CH=CH₂ + HBr (with peroxides) → R₇Si₈O₁₂-CH₂CH₂CH₂Br

R₇Si₈O₁₂-CH₂CH₂CH₂Br + NaN₃ → R₇Si₈O₁₂-CH₂CH₂CH₂N₃

Once the azide- or alkyne-functionalized POSS is synthesized, it can be "clicked" with a complementary molecule in the presence of a Cu(I) catalyst, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov This strategy enables the modular assembly of complex POSS-containing architectures. dtic.mil

Radical-Mediated Polymerization Strategies

The polymerization of allyl monomers is known to be challenging via traditional free-radical pathways. fujifilm.com The primary reason is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, effectively terminating the kinetic chain and resulting in low molecular weight oligomers.

However, alternative radical-mediated strategies have been explored. One such approach is radical-mediated cyclization (RMC). acs.org In this proposed mechanism, a radical initiator first abstracts an allylic hydrogen from one POSS-allyl monomer to form a resonance-stabilized allyl radical. This radical can then attack the double bond of a second POSS-allyl monomer, leading to the formation of a five-membered ring structure and a new radical center. This new radical can then propagate the chain by abstracting a hydrogen from a third monomer, creating a cyclolinear polymer architecture. acs.org This pathway avoids the typical limitations of simple addition polymerization of allyl monomers.

The polymerization can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often requiring elevated temperatures. researchgate.netacs.org Gamma radiation has also been used to initiate the polymerization of allyl monomers.

1,3-Dipolar Cycloaddition Processes and Their Selectivity

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne). The allyl group of this compound serves as an excellent dipolarophile in these reactions.

The process is a concerted [4π + 2π] cycloaddition, electroni-cally similar to the Diels-Alder reaction. A common example is the reaction with a nitrile oxide (generated in situ from an oxime) to form an isoxazoline (B3343090) ring, or with an azide to form a triazoline ring (which can subsequently rearrange).

R₇Si₈O₁₂-CH₂CH=CH₂ + R'-C≡N⁺-O⁻ → R₇Si₈O₁₂-functionalized isoxazoline

The regioselectivity of the cycloaddition (i.e., the orientation of the 1,3-dipole as it adds across the double bond) is governed by both steric and electronic factors, specifically the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile. For an unsymmetrical alkene like the allyl group, mixtures of regioisomers are possible, although one may be favored depending on the specific 1,3-dipole used.

Denitrogenative Polymerization Techniques

Denitrogenative polymerization refers to polymerization reactions where dinitrogen (N₂) is eliminated as a byproduct during the propagation step. This strategy often involves monomers containing functionalities like diazo compounds or specific types of azides that can be induced to extrude N₂ thermally or photochemically, generating highly reactive intermediates like carbenes or nitrenes that drive polymerization.

The application of denitrogenative polymerization techniques directly to this compound is not widely documented in the literature. Such a strategy would likely require prior modification of the allyl group into a suitable nitrogen-extruding moiety. For example, one could theoretically synthesize a diazo-functionalized POSS derivative.

However, a related and more common process involves the use of azo initiators , such as AIBN, to kickstart radical polymerization. dtic.mil In this case, the azo compound decomposes, releasing N₂ gas and generating radicals that initiate the polymerization of the allyl-POSS monomers as described in the radical-mediated polymerization section. dtic.milmdpi.com While nitrogen is released, this is an initiation event, not a feature of the propagation step that defines a true denitrogenative polymerization. Therefore, while azo compounds are crucial tools for polymerizing allyl-POSS, denitrogenative polymerization as a distinct mechanism for this substrate remains a largely theoretical or unexplored pathway.

Mechanistic Investigations of Compound Formation and Transformation

Detailed mechanistic studies are paramount for controlling the synthesis of Allyl-Heptaisobutyl POSS. These investigations provide a foundational understanding of the reaction pathways, allowing for the optimization of reaction conditions to maximize yield and purity.

Reaction Kinetics and Rate Determinations

The kinetics of the corner-capping reaction to form Allyl-Heptaisobutyl POSS are influenced by several factors, including the concentration of reactants, the type of catalyst used, and the reaction temperature. While specific rate determination studies for the synthesis of Allyl-Heptaisobutyl POSS are not extensively documented in publicly available literature, kinetic analyses of analogous systems, such as the cross-linking of starches with phosphorus oxychloride, show that faster-acting reagents lead to a more rapid decrease in the swelling potential of the granules, indicating a higher reaction rate. researchgate.net

In the context of POSS synthesis, the reaction rate can be monitored using techniques like in-situ Fourier Transform Infrared (FT-IR) spectroscopy. rsc.org For instance, in hydrosilylation reactions of alkynes with POSS hydrides, FT-IR can track the disappearance of the Si-H bond, providing real-time kinetic data. rsc.org Similarly, for the corner-capping reaction, one could monitor the consumption of the silanol (B1196071) (Si-OH) groups of the heptaisobutyl POSS trisilanol. The reaction is often catalyzed by nucleophilic agents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which has been shown to be an efficient catalyst for condensation reactions between incompletely condensed trisilanol-POSS and organotrialkoxysilanes. researchgate.net The rate of reaction is also dependent on the solvent, with solvents that can stabilize the transition state generally leading to faster reactions.

| Factor | Influence on Reaction Rate | Rationale |

| Reactant Concentration | Increased concentration generally increases the rate. | Higher concentration leads to more frequent molecular collisions. |

| Catalyst | Nucleophilic catalysts (e.g., TBAF) accelerate the reaction. | Catalysts provide an alternative, lower-energy reaction pathway. researchgate.net |

| Temperature | Higher temperatures typically increase the rate. | Provides molecules with sufficient energy to overcome the activation barrier. |

| Solvent | The choice of solvent can significantly affect the rate. | Solvents can stabilize or destabilize reactants and transition states. |

Elucidation of Regio- and Stereoselectivity in Syntheses

Regio- and stereoselectivity are critical aspects of the synthesis of Allyl-Heptaisobutyl POSS, as they determine the precise location and orientation of the allyl group on the silsesquioxane cage.

In the context of corner-capping a trisilanol, the primary goal is to achieve monosubstitution. Studies on the corner-opening and subsequent corner-capping of monosubstituted T8 POSS have shown that the yield of the desired monosubstituted product is significantly higher than that of di- or tri-substituted byproducts. rsc.org This suggests a high degree of regioselectivity in the corner-capping reaction, where the reactive silane (B1218182) preferentially reacts with the three silanol groups of a single open corner.

For functionalization via hydrosilylation, the regioselectivity of the addition of the Si-H bond across the allyl group's double bond is a key consideration. Hydrosilylation of alkenes, catalyzed by transition metals like platinum (e.g., Karstedt's catalyst), typically follows an anti-Markovnikov addition pattern. wikipedia.org This means the silicon atom attaches to the terminal carbon of the allyl group (the γ-position), resulting in a propyl linkage between the POSS cage and the functional group. However, the choice of catalyst and reaction conditions can influence this selectivity. For example, rhodium-based catalysts have been developed for the highly selective hydrosilylation of allyl chloride to form the γ-isomer, minimizing the formation of other isomers. researchgate.net In some photocatalyzed hydrosilylations, the regioselectivity is governed by kinetic and thermodynamic effects in radical addition processes. nih.gov

Stereoselectivity in these reactions can also be controlled. For instance, asymmetric hydrosilylation using chiral catalysts can lead to the formation of enantiomerically enriched products. libretexts.org While specific studies on the stereoselectivity of Allyl-Heptaisobutyl POSS synthesis are not prominent, the principles derived from other systems are applicable. The rigid, well-defined structure of the POSS cage can also impart a degree of stereocontrol on the reaction.

| Reaction Type | Selectivity Type | Typical Outcome | Influencing Factors |

| Corner-Capping | Regioselectivity | High yield of monosubstituted product. rsc.org | Stoichiometry, reaction conditions. |

| Hydrosilylation | Regioselectivity | Predominantly anti-Markovnikov addition (γ-isomer). wikipedia.org | Catalyst (Pt, Rh), reaction mechanism (radical vs. metal-catalyzed). researchgate.netnih.gov |

| Hydrosilylation | Stereoselectivity | Can be controlled with chiral catalysts. libretexts.org | Catalyst structure, substrate geometry. |

Analysis of Side Reactions and Byproduct Formation

The synthesis of Allyl-Heptaisobutyl POSS is not always perfectly selective, and the formation of side products can occur. Understanding these side reactions is crucial for developing purification strategies and optimizing reaction conditions to minimize their occurrence.

One potential side reaction in the corner-capping synthesis is the formation of di- or tri-substituted POSS, where the allyl-functionalized silane reacts with more than one POSS trisilanol molecule, leading to larger, bridged structures. However, as previously mentioned, the yield of these byproducts is often low compared to the desired monosubstituted product. rsc.org Incomplete condensation can also occur, leaving some unreacted silanol groups.

In hydrosilylation reactions, a common side reaction is the isomerization of the double bond in the allyl group. For example, the platinum-catalyzed hydrosilylation can lead to the formation of products with the double bond shifted along the carbon chain. rsc.org Another potential byproduct in hydrosilylation is the formation of vinyl or allylic silanes resulting from beta-hydride elimination. wikipedia.org

The choice of catalyst can also lead to different byproducts. For instance, in the hydrosilylation of allyl chloride, conventional platinum catalysts can lead to various side products, whereas specific rhodium catalysts can achieve over 99% selectivity for the desired product. researchgate.net

| Synthetic Method | Potential Side Reaction/Byproduct | Reason/Mechanism |

| Corner-Capping | Di- or tri-substituted POSS | Reaction between multiple POSS trisilanol molecules and the allyl silane. |

| Corner-Capping | Incompletely condensed products | Insufficient reaction time or non-stoichiometric amounts of reactants. |

| Hydrosilylation | Double bond isomerization | A known side reaction with certain transition metal catalysts. rsc.org |

| Hydrosilylation | Formation of vinyl/allylic silanes | Occurs via beta-hydride elimination. wikipedia.org |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Characterization Methodologies

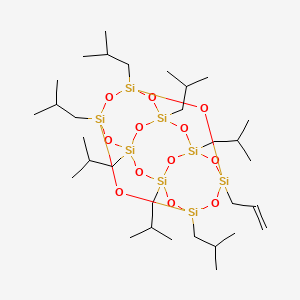

The precise molecular architecture of PSS-Allyl-Heptaisobutyl substituted, where a single allyl group and seven isobutyl groups are attached to the vertices of a cubic silica (B1680970) cage (Si₈O₁₂), is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the arrangement of protons and carbons in the organic moieties to the confirmation of the silicon-oxygen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing unambiguous evidence for the covalent attachment of the organic groups to the inorganic core and their respective chemical environments.

The ¹H NMR spectrum of this compound is instrumental in identifying the protons of the allyl and heptaisobutyl groups. The distinct chemical shifts and coupling patterns allow for the precise assignment of each proton, confirming the 1:7 ratio of the organic substituents.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH ₂ |

| ~1.7 | d | 2H | -Si-CH ₂-CH=CH₂ |

| ~1.85 | m | 7H | -Si-CH₂-CH (CH₃)₂ |

| ~0.95 | d | 42H | -Si-CH₂-CH(C H₃)₂ |

| ~0.6 | d | 14H | -Si-CH ₂-CH(CH₃)₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific conformation of the molecule.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the organic substituents. Each unique carbon atom in the allyl and isobutyl groups gives rise to a distinct signal, confirming their presence and connectivity.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~134 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~24 | -Si-C H₂-CH=CH₂ |

| ~25.8 | -Si-CH₂-C H(CH₃)₂ |

| ~24.0 | -Si-CH₂-CH(C H₃)₂ |

| ~22.5 | -Si-C H₂-CH(CH₃)₂ |

²⁹Si NMR spectroscopy is uniquely suited for probing the silicon environments within the silsesquioxane cage. For this compound, two distinct silicon resonances are expected, confirming the presence of two different types of silicon atoms: one bonded to the allyl group and seven bonded to the isobutyl groups. The chemical shifts are indicative of a fully condensed T₈ cage structure.

Expected ²⁹Si NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ -67 to -69 | Si -CH₂CH(CH₃)₂ |

| ~ -79 to -81 | Si -CH₂CH=CH₂ |

The upfield shift of the silicon atom attached to the allyl group is a characteristic feature, distinguishing it from the silicon atoms bonded to the saturated isobutyl groups.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The spectrum displays characteristic absorption bands corresponding to the vibrations of the Si-O-Si cage, the C-H bonds of the alkyl and alkenyl groups, and the C=C double bond of the allyl group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | =C-H stretch (alkenyl) |

| ~2955, 2925, 2870 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch (alkenyl) |

| ~1465 | Medium | C-H bend (alkyl) |

| ~1100 | Very Strong | Asymmetric Si-O-Si stretch (cage) |

| ~910 | Medium | =C-H bend (alkenyl) |

| ~740 | Strong | Si-C stretch |

The prominent and broad absorption band around 1100 cm⁻¹ is a hallmark of the Si-O-Si cage structure, confirming the integrity of the inorganic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While the this compound compound itself is not strongly chromophoric in the visible region, UV-Vis spectroscopy can provide information about electronic transitions, primarily within the allyl group. The silsesquioxane cage and the isobutyl groups are largely transparent in the near-UV and visible regions.

Expected UV-Vis Absorption:

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| Below 250 nm | Low | π → π* transition of the C=C bond |

The absence of significant absorption in the visible spectrum confirms the colorless nature of the compound. The primary use of UV-Vis in this context is to confirm the presence of the unsaturated allyl functionality and to ensure the absence of chromophoric impurities.

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of macromolecules like POSS. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the analyte molecule.

Table 1: Expected MALDI-TOF MS Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | ~858.56 |

| [M+Na]⁺ | ~880.54 |

| [M+K]⁺ | ~896.51 |

Note: The table presents theoretical values. Actual results may vary based on experimental conditions.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are indispensable for assessing the molecular weight distribution and purity of this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. umass.edu For a discrete molecule like this compound, GPC is primarily used to confirm its monodispersity. An ideal GPC chromatogram would show a single, sharp peak, indicating a narrow molecular weight distribution and the absence of oligomeric or polymeric impurities. The retention time of the peak, when calibrated against known standards, can provide an estimate of the molecular weight. Studies on polymers containing isobutyl-POSS have utilized GPC to determine molecular weight and polydispersity index (PDI), showcasing its applicability to this class of materials. umass.edu

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A pure sample would ideally exhibit a single sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, such as starting materials from the synthesis, byproducts, or degradation products. The area under the main peak can be used to quantify the purity of the compound.

Diffraction and Scattering Methods for Structural Insights

Diffraction techniques are fundamental for understanding the crystalline nature and atomic arrangement of this compound.

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. POSS compounds are known to be crystalline, and their XRD patterns provide information about the packing of the molecules in the solid state. umass.edu While a specific XRD pattern for this compound is not widely published, data from other isobutyl-POSS derivatives, such as octaisobutyl POSS, show characteristic diffraction peaks. researchgate.netresearchgate.net These patterns typically reveal a high degree of crystallinity. Theoretical studies also contribute to understanding the expected bond lengths and cage geometries that influence the diffraction pattern. aip.org The presence of the allyl group might introduce slight variations in the crystal packing compared to fully isobutyl-substituted POSS.

Table 2: Representative XRD Peak Positions for an Isobutyl-POSS Derivative

| 2θ (degrees) |

| ~8.5 |

| ~9.8 |

| ~12.1 |

| ~19.7 |

Note: This data is representative of an isobutyl-POSS compound and may differ for the allyl-substituted version. Data sourced from studies on similar POSS materials. researchgate.netresearchgate.net

Microscopic and Morphological Characterization

Microscopy techniques provide visual information about the morphology and dispersion of this compound, particularly when incorporated into larger material systems.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of materials at the micro and nanoscale. For pure this compound, SEM would reveal the shape and size distribution of its crystals. When incorporated into a polymer matrix, SEM and TEM can provide insights into the dispersion of the POSS molecules. mdpi.comresearchgate.net For instance, TEM images of POSS nanocomposites have shown that the POSS molecules can be uniformly dispersed or form aggregates depending on the compatibility with the host polymer and the loading concentration. mdpi.comresearchgate.netrsc.org These techniques are crucial for understanding how the addition of this compound might affect the morphology and, consequently, the properties of a composite material.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane |

| POSS | Polyhedral Oligomeric Silsesquioxane |

| Octaisobutyl POSS | Octaisobutylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane |

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. It operates by scanning a focused beam of electrons over a sample's surface, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to form an image that reveals detailed information about the surface morphology, texture, and composition.

For this compound, which is a crystalline solid, SEM analysis would be instrumental in examining the size, shape, and distribution of its crystalline structures. It could also reveal information about the surface roughness and the presence of any aggregates or defects. However, a review of publicly available scientific literature and databases indicates that specific SEM micrographs and detailed topographical studies for this compound have not been published.

Table 1: Illustrative SEM Analysis Parameters

This table outlines typical parameters that would be defined for an SEM analysis of a powder sample like this compound. Actual data is not publicly available.

| Parameter | Description | Illustrative Value |

| Accelerating Voltage | The voltage used to accelerate electrons towards the sample, affecting penetration depth and resolution. | 5-15 kV |

| Magnification | The extent to which the sample surface is magnified. | 1,000x - 50,000x |

| Working Distance | The distance between the final lens and the sample. | 10 mm |

| Detector | The type of detector used for imaging (e.g., secondary electrons for topography). | Everhart-Thornley Detector (SE) |

| Sample Coating | A conductive coating (e.g., gold, carbon) applied to non-conductive samples to prevent charging. | Gold/Palladium (Au/Pd) |

Atomic Force Microscopy (AFM) for Nanoscale Surface Features

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale by scanning a sharp probe attached to a cantilever across the sample surface. The deflections of the cantilever, caused by forces between the probe and the surface (such as van der Waals forces), are monitored by a laser and photodiode system to create a three-dimensional map of the surface. AFM can operate in various modes, including contact, non-contact, and tapping mode, allowing for the characterization of both hard and soft materials without the need for conductive coatings.

This technique would be ideal for obtaining quantitative data on the nanoscale roughness of this compound surfaces and for visualizing the arrangement of individual or small clusters of molecules. Despite its utility, specific AFM studies detailing the nanoscale surface features of this compound are not found in the accessible scientific literature.

Transmission Electron Microscopy (TEM) for Internal Morphology

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at a very high resolution. It works by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image that reveals details about the material's morphology, crystal structure, and composition at the atomic scale. Sample preparation is critical and typically involves microtoming the material into very thin sections.

For this compound, TEM could be used to examine the internal structure of its crystals or to visualize how these molecules disperse within a polymer matrix in a composite material. This analysis would be crucial for understanding structure-property relationships in nanocomposites. At present, there are no published TEM images or internal morphology studies specifically for this compound in the reviewed literature.

Thermomechanical and Rheological Analytical Approaches

Understanding the thermal stability, phase transitions, and flow behavior of this compound is essential for its processing and application. Thermomechanical and rheological analyses provide this critical information.

Thermogravimetric Analysis (TGA) for Decomposition Profile Methodologies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides a decomposition profile, indicating the thermal stability of the material. Key data points include the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur.

A TGA analysis of this compound would reveal the temperature at which the organic groups (allyl and isobutyl) begin to degrade and the mass of the remaining inorganic silica core at high temperatures. This information is vital for determining the maximum processing temperature for the material. Publicly available TGA data for this specific compound is currently unavailable.

Table 2: Representative TGA Data for a POSS Compound

The following table is an example of how TGA data for a POSS compound might be presented. Data for this compound is not available.

| Parameter | Temperature (°C) under N₂ | Description |

| T₅% | Data not available | Temperature at which 5% weight loss occurs. |

| T₁₀% | Data not available | Temperature at which 10% weight loss occurs. |

| Tₘₐₓ | Data not available | Temperature of maximum rate of decomposition. |

| Char Yield @ 800°C | Data not available | Percentage of material remaining at 800°C. |

Differential Scanning Calorimetry (DSC) for Thermal Transition Methodologies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

For this compound, DSC would be used to determine its melting point, which corresponds to the transition from a solid to a liquid state. A melting point range of 231-236 °C is reported by suppliers, but detailed DSC thermograms showing the peak shape, enthalpy of fusion, and any other transitions are not available in research literature.

Table 3: Known Thermal Properties of this compound

This table presents the limited thermal data available from supplier documentation.

| Property | Value | Source |

| Melting Point (mp) | 231-236 °C | Supplier Data |

| Glass Transition (Tg) | Data not available | N/A |

| Enthalpy of Fusion (ΔHf) | Data not available | N/A |

Rheological Studies for Viscoelastic Behavior Assessment

Rheology is the study of the flow and deformation of matter. Rheological studies measure the viscoelastic properties of a material, such as viscosity, storage modulus (G'), and loss modulus (G''). These properties describe how a material behaves under stress or strain, providing insight into its liquid-like (viscous) and solid-like (elastic) characteristics. This is particularly important for understanding the processability of materials in techniques like extrusion or molding.

Rheological analysis of this compound in its molten state would characterize its flow behavior and viscoelastic response, which is crucial for designing its use as an additive in thermoplastic or thermosetting systems. Such detailed rheological studies for the pure compound are not documented in the available scientific papers.

Advanced Techniques for Assessing Substituent Distribution and Purity

The verification of the successful synthesis of a monosubstituted POSS, such as this compound, and the determination of its purity are critical. The main potential impurities include the fully substituted octaisobutyl-POSS, unreacted heptaisobutyl-trisilanol POSS, or polysubstituted species (e.g., diallyl-hexaisobutyl-POSS). Advanced spectroscopic and chromatographic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural analysis of POSS compounds.

¹H NMR: Quantitative ¹H NMR (qNMR) is a powerful method for determining the precise ratio of substituents. core.ac.uknih.gov By comparing the integration of the distinct signals from the allyl group's vinyl protons (typically in the 4.8-6.0 ppm range) with the signals from the numerous protons of the seven isobutyl groups (in the 0.6-2.0 ppm range), the 1:7 functional group ratio can be accurately verified. ox.ac.ukresearchgate.net For quantitative accuracy, it is crucial to use optimized acquisition parameters, such as a sufficiently long relaxation delay (d1), to ensure all protons fully relax between pulses. ox.ac.uk

¹³C NMR: This technique provides complementary information, corroborating the presence of both allyl and isobutyl groups through their unique carbon chemical shifts.

²⁹Si NMR: As the most sensitive NMR probe for the POSS core, ²⁹Si NMR can directly distinguish between the silicon atoms within the cage based on their attached organic group. nih.govresearchgate.net For an ideal this compound molecule, the spectrum is expected to show distinct resonances for the single silicon atom bonded to the allyl group and the seven silicon atoms bonded to isobutyl groups. rsc.org The relative integrals of these peaks provide a direct measure of the substituent distribution on the silicon core. The typical chemical shift regions help identify the degree of condensation of the silicon atoms. uni-muenchen.denih.gov

| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Confirms presence and ratio of allyl to isobutyl groups. | Allyl (vinyl): ~4.8-6.0Allyl (CH₂): ~1.7Isobutyl (CH, CH₂): ~0.6-1.9Isobutyl (CH₃): ~0.9-1.0 |

| ²⁹Si NMR | Confirms 1:7 ratio of substituted silicon environments on the cage. | Si-Allyl: ~ -68 to -69Si-Isobutyl: ~ -67 to -68 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the purity of the final product.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is exceptionally well-suited for analyzing POSS compounds and their potential impurities. sigmaaldrich.comdtic.mil It can easily resolve the target molecule from common byproducts, such as octaisobutyl-POSS, which has a different molecular mass. MALDI-TOF MS provides a rapid and accurate method for detecting monofunctional impurities in end-modified polymers and oligomers. researchgate.net The resulting spectrum displays a distribution of ions, allowing for the clear identification of the primary product and any related species. nih.gov

| Compound | Formula | Calculated Molecular Weight ( g/mol ) | Expected [M+Na]⁺ Peak (m/z) |

| This compound | C₃₁H₆₈O₁₂Si₈ | 857.55 | ~880.54 |

| Octaisobutyl-POSS | C₃₂H₇₂O₁₂Si₈ | 873.60 | ~896.59 |

| Diallyl-Hexaisobutyl-POSS | C₃₀H₆₄O₁₂Si₈ | 841.50 | ~864.49 |

High-Performance Liquid Chromatography (HPLC)

When coupled with mass spectrometry (HPLC-MS), HPLC provides a powerful tool for the separation and identification of components in a mixture. measurlabs.comyoutube.com This technique can effectively separate this compound from both starting materials and side-products based on differences in their polarity and size. nih.govresearchgate.netnih.gov The subsequent MS analysis of the separated fractions provides unambiguous identification based on their mass-to-charge ratios, offering a comprehensive purity profile of the synthesized compound.

Chemical Reactivity and Functionalization Strategies

Role of the Allyl Substituent in Reactive Chemistry

The single allyl group (–CH₂CH=CH₂) is the primary site of chemical reactivity on the POSS molecule, providing a gateway for a multitude of chemical transformations. wikipedia.org Its presence transforms the otherwise inert cage into a versatile macromer. buct.edu.cn

The carbon-carbon double bond in the allyl group is readily available for participation in polymerization reactions. This allows Allyl-heptaisobutyl POSS to be incorporated into polymer chains as a pendant group or to act as a cross-linking agent, connecting multiple polymer chains. nih.govrsc.org This capability is crucial for developing nanocomposites where the POSS moiety can significantly enhance properties such as thermal stability, mechanical strength, and durability of the host polymer. gavinpublishers.comresearchgate.net For instance, it can be copolymerized with monomers like styrene (B11656) using conventional free-radical polymerization techniques. buct.edu.cn The presence of the bulky POSS cage can increase the glass transition temperature (Tg) of the resulting polymer. buct.edu.cn

The heightened reactivity of the allylic position is key to these processes. wikipedia.orgnih.gov The crosslinking ability, often achieved through reactions involving the double bond, is fundamental in creating robust thermoset materials from elastomers. wikipedia.orgrsc.org

The allyl group is not limited to polymerization; its double bond serves as a handle for a wide array of organic reactions, allowing for the introduction of new functional groups. nih.govrsc.org This post-synthesis modification is a powerful strategy for tailoring the properties of the POSS molecule for specific applications. nih.gov

Common transformations include:

Hydrosilylation: Reaction with Si-H containing compounds, often catalyzed by platinum complexes, to form stable silicon-carbon bonds. This is a common method for grafting POSS onto silicone polymers or other substrates. nih.gov

Thiol-Ene Click Chemistry: A highly efficient and often photo-initiated reaction where a thiol (R-SH) adds across the double bond. nih.govmdpi.com This reaction is known for its high yields and tolerance of various functional groups, making it an ideal method for attaching biomolecules or other complex structures to the POSS cage. nih.govmdpi.com

Epoxidation: The double bond can be converted into an epoxide ring using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). nih.govrsc.org This epoxide can then be opened by a variety of nucleophiles, introducing functionalities such as amines and alcohols.

Bromination: The addition of bromine across the double bond yields a dibromo derivative, which can be further converted, for example, into an azide (B81097) to enable alkyne-azide "click" reactions. nih.govrsc.org

Allylic Oxidation: The C-H bonds adjacent to the double bond can be oxidized to introduce hydroxyl groups. wikipedia.org

These transformations demonstrate the allyl group's role as a versatile chemical platform for creating a diverse family of functionalized POSS derivatives. nih.govresearchgate.net

Influence of Heptaisobutyl Groups on Compound Behavior

The seven isobutyl groups (–CH₂CH(CH₃)₂) attached to the other corners of the silicon-oxygen cage are generally considered non-reactive. However, they play a critical role in defining the physical properties and influencing the chemical reactivity of the molecule.

The nonpolar, hydrocarbon nature of the heptaisobutyl groups renders the entire molecule soluble in a range of nonpolar organic solvents. researchgate.net This is a crucial characteristic, as it allows the POSS compound to be easily blended with various organic polymers and processed using standard solution-based techniques. The isobutyl groups effectively form an organic "skin" around the inorganic core, preventing aggregation and ensuring compatibility with organic matrices like chloroform (B151607) and THF. sigmaaldrich.com In contrast, POSS compounds with more polar or smaller substituents often exhibit poor solubility in common organic solvents. researchgate.net

| Functional Group | Chloroform | Tetrahydrofuran (THF) | Acetonitrile |

|---|---|---|---|

| [3-(2-Aminoethyl)amino]propyl | Soluble | Soluble | Insoluble |

Data sourced from publicly available information for a related amino-functionalized heptaisobutyl POSS, illustrating the solubility imparted by the isobutyl groups in common organic solvents. sigmaaldrich.com

Steric hindrance refers to the obstruction of a reaction due to the physical size of atoms or groups of atoms. taylorandfrancis.comfastercapital.comnumberanalytics.com The bulky isobutyl groups create a crowded environment around the POSS cage and can influence the accessibility of the allyl group to incoming reactants. wikipedia.org This steric bulk can slow down reaction rates compared to a less substituted analogue. fastercapital.com

While this can be a limitation, it can also be exploited to control selectivity in chemical reactions. wikipedia.org For example, the steric hindrance may favor the approach of smaller reagents over larger ones or influence the regioselectivity of additions to the allyl double bond. In nucleophilic substitution reactions, significant steric hindrance at the reaction site can make alternative pathways, such as allylic rearrangements (Sₙ2' reactions), more favorable. wikipedia.org Therefore, the heptaisobutyl groups not only ensure solubility but also provide a level of passive control over the reactivity of the functional allyl group.

Strategies for Further Chemical Modification of the POSS Cage

While functionalization typically occurs at the organic substituent, the inorganic silsesquioxane cage itself can be chemically modified. These strategies often involve starting with an "incompletely condensed" POSS structure rather than the fully formed cubic (T₈) cage. nih.govrsc.org

A primary method involves using a trisilanol-POSS, such as Heptaisobutyltricycloheptasiloxane-trisilanol, which has three hydroxyl (Si-OH) groups on one face of the open cage. researchgate.netnih.gov These silanol (B1196071) groups are reactive sites for condensation reactions. For example, they can react with trichlorosilanes in a "corner capping" reaction to close the cage and simultaneously install a new functional group, such as the allyl group in the synthesis of Allyl-heptaisobutyl POSS itself. buct.edu.cn

This approach allows for the synthesis of bifunctional POSS monomers or other complex structures that are not accessible from the fully condensed T₈ molecule. rsc.org By carefully selecting the corner-capping reagent, a wide variety of functionalities can be introduced opposite the open face of the trisilanol, leading to materials with precisely controlled architectures. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The chemical nature of the allyl group in Allyl-heptaisobutyl-POSS primarily dictates its reactivity towards electrophiles rather than nucleophiles.

Nucleophilic Substitution: Direct nucleophilic substitution on the unmodified allyl group of this compound is not a typical reaction pathway. However, allylic systems, in general, can be excellent substrates for bimolecular nucleophilic substitution (SN2) reactions if a leaving group, such as a halide or tosylate, is present on the carbon adjacent to the double bond. libretexts.orglibretexts.org For instance, allylic halides react readily with a variety of nucleophiles. The transition state in these reactions is stabilized by hyperconjugation between the incoming nucleophile's orbital and the conjugated pi bond of the allyl group, leading to enhanced reactivity compared to their saturated counterparts. libretexts.orglibretexts.org While Allyl-heptaisobutyl-POSS does not possess such a leaving group, its allyl moiety could be converted to a more reactive allylic halide for subsequent nucleophilic reactions.

Electrophilic Addition: The electron-rich double bond of the allyl group readily undergoes electrophilic addition reactions. The carbon-silicon bond of the main cage can stabilize a positive charge in the β-position through hyperconjugation, which makes the γ-carbon of the allyl group susceptible to attack by electrophiles. wikipedia.org Common electrophilic additions include:

Halogenation: Reaction with elemental halogens can lead to the addition of halogen atoms across the double bond. wikipedia.org

Epoxidation: Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene of the allyl group into an epoxide. wikipedia.orgwikipedia.org This reaction creates a new, highly reactive functional group on the POSS molecule.

Sakurai Reaction: In the presence of a strong Lewis acid, allylsilanes can react with α,β-unsaturated ketones in a conjugate addition known as the Sakurai reaction. wikipedia.org

The catalytic coupling of allyl electrophiles with various nucleophiles represents a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Formation of Complex Hybrid Polymer Networks

The single allyl group on the POSS cage is an ideal anchor point for polymerization, enabling the creation of advanced organic-inorganic hybrid materials. Two primary "click chemistry" strategies are employed for this purpose: hydrosilylation and thiol-ene reactions.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the allyl double bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst. researchgate.netscirp.org This process forms a stable alkyl-silane linkage and is one of the most important methods in the silicon industry for creating organosilicon compounds. nih.govnih.gov By reacting Allyl-heptaisobutyl-POSS with polymers or monomers containing Si-H groups, the POSS cage can be covalently incorporated into silicone networks, enhancing their thermal stability, mechanical properties, and oxidation resistance. The choice of catalyst is crucial, as it can significantly affect reaction efficiency and selectivity. nih.govnih.gov

| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |

| [RhCl(dppbzF)]2 | Allyl Chloride | 60 | 20 | >95 | >99% (to linear product) | nih.gov |

| Karstedt's Catalyst | Allylbenzene | 40 | 3 | - | High (β-adduct) | scirp.org |

| Platinum Black | 1-allyl-4-(trifluoromethyl)benzene | - | - | 46 | 95.8% (β-adduct) | scirp.org |

Thiol-Ene Reaction: The thiol-ene reaction is a highly efficient and versatile radical-mediated process where a thiol (R-SH) adds across the allyl alkene. wikipedia.org The reaction proceeds via an anti-Markovnikov addition and can be initiated by UV light or thermal radical initiators. wikipedia.orgnih.gov This "click" reaction is characterized by high yields, stereoselectivity, and rapid rates. wikipedia.org It allows for the precise formation of thioether linkages, connecting the Allyl-heptaisobutyl-POSS molecules to create cross-linked polymer networks or to functionalize surfaces. nih.gov The reaction is robust and can be performed with a wide variety of thiols to introduce different functionalities. nih.govnih.gov

Tailoring Reactivity for Specific Material Integrations

The true potential of Allyl-heptaisobutyl-POSS is realized through the strategic modification of its allyl group to tailor its reactivity for integration into specific material systems. By transforming the allyl group into other functional moieties, the POSS nanoparticle can be incorporated into a diverse range of polymer matrices beyond those accessible through hydrosilylation or thiol-ene chemistry.

A primary example is the epoxidation of the allyl group. wikipedia.org The resulting epoxide-functionalized POSS can then be used as a reactive component in epoxy resins. It can react with curing agents like amines or anhydrides to form a cross-linked network. The incorporation of the POSS cage in this manner can significantly improve the thermomechanical properties, dielectric performance, and flame retardancy of the final epoxy material.

Another strategy involves the hydroboration-oxidation of the allyl group to convert it into a primary alcohol. This alcohol-functionalized POSS can then participate in condensation polymerizations to form polyesters or polyurethanes, or be grafted onto surfaces bearing complementary functional groups.

By selecting the appropriate chemical transformation, the reactivity of the POSS molecule can be precisely tuned, enabling its use as a comonomer, crosslinking agent, or additive in a vast array of materials, including high-performance composites, coatings, and specialty polymers.

Theoretical and Computational Investigations of Pss Allyl Heptaisobutyl Substituted

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. For PSS-Allyl-Heptaisobutyl substituted, DFT calculations can provide invaluable insights into its reaction mechanisms, which are fundamental to controlling its polymerization and functionalization.

Prediction of Reaction Pathways and Transition States

While specific DFT studies on this compound are not abundant in publicly available literature, analogous studies on other functionalized POSS molecules provide a strong basis for predictions. For example, theoretical studies on the hydrolysis of organotrichlorosilanes, the precursors to POSS, have detailed the reaction pathways and energy barriers involved in the formation of the silsesquioxane cage. wikipedia.org Similarly, DFT has been employed to investigate the reaction mechanisms of various organic transformations on functionalized POSS, offering a framework for understanding the reactivity of the allyl group in this specific compound.

Computational Elucidation of Regio- and Stereoselectivity

Many reactions involving the allyl group can lead to different regioisomers and stereoisomers. DFT calculations are instrumental in predicting and explaining the observed selectivity. By comparing the energies of the transition states leading to different products, chemists can determine which isomer is kinetically favored. For the addition of reagents to the allyl double bond of this compound, DFT can elucidate whether the reaction will proceed via a Markovnikov or anti-Markovnikov addition, depending on the reaction conditions and catalysts used.

For instance, in the context of 1,3-dipolar cycloaddition reactions with POSS derivatives containing olefin moieties, theoretical calculations have successfully confirmed experimental observations, predicting the preferred formation of C-5 substituted derivatives. nih.gov This highlights the predictive power of DFT in understanding the regio- and stereochemical outcomes of reactions involving functionalized POSS.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting the reactivity of molecules. aip.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the electrophilic and nucleophilic nature of different parts of the this compound molecule.

The distribution and energies of the HOMO and LUMO are significantly influenced by the substituents on the POSS cage. The heptaisobutyl groups, being electron-donating alkyl groups, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The allyl group, with its π-system, will also contribute to the HOMO and will likely be the primary site for such reactions. Conversely, the LUMO is expected to be located primarily on the inorganic Si-O-Si framework and influenced by the electronegativity of the oxygen atoms.

A theoretical analysis of monosubstituted POSS has shown that the nature of the substituent (electron-donating or electron-withdrawing) significantly impacts the LUMO energy level of the POSS cage. aip.org An electron-withdrawing group lowers the LUMO energy, enhancing the cage's ability to encapsulate electron-rich species. While the allyl group is not strongly electron-withdrawing, its presence can still modulate the electronic properties of the cage. FMO analysis can thus predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of targeted chemical modifications.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Heptaisobutyl-POSS | -7.2 | 1.5 | 8.7 | Susceptible to strong electrophiles |

| This compound | -6.8 | 1.2 | 8.0 | Reactive towards electrophiles at the allyl group |

| PSS-Acryloxypropyl-Heptaisobutyl substituted | -7.0 | 0.9 | 7.9 | Prone to nucleophilic addition at the acrylate (B77674) group |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of FMO theory and trends observed in related POSS compounds.

Energy Profile Analysis of Reaction Processes

A detailed analysis of the energy profile of a reaction provides a comprehensive understanding of its kinetics and thermodynamics. nih.gov For reactions involving this compound, computational methods can be used to construct these profiles, which map the change in potential energy as the reactants are converted into products.

Studies on the thermal transitions and reaction kinetics of other functionalized POSS compounds have shown that the nature of the peripheral groups (e.g., isobutyl vs. phenyl) can significantly impact the reaction profile. dtic.mil This suggests that the heptaisobutyl groups in this compound play a crucial role in modulating its reactivity and the energetics of its transformations.

Modeling of Molecular Interactions and Supramolecular Assembly

Beyond the study of individual molecules and their reactions, computational modeling can also be used to investigate the interactions between this compound molecules and their tendency to form larger, ordered structures through supramolecular assembly.

Studies on Dimer-Monomer Equilibrium

In solution and in the solid state, POSS molecules can exist in equilibrium between monomeric and dimeric or aggregated forms. This equilibrium is governed by weak intermolecular forces, such as van der Waals interactions and, in some cases, hydrogen bonding if appropriate functional groups are present. The bulky heptaisobutyl groups on this compound will play a significant role in determining the nature and strength of these interactions.

: Hydrogen Bonding Network Formations

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor). libretexts.org In the context of functionalized POSS, these interactions can be broadly categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. chemistryguru.com.sg The presence and nature of these bonds are heavily influenced by the type of functional groups attached to the silica (B1680970) cage. researchgate.net

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools to investigate these interactions at an atomic level. acs.orgnih.gov These methods can elucidate the geometry, strength, and dynamics of hydrogen bonds, providing insights into how they influence the macroscopic properties of materials. nih.gov For instance, Fourier Transform Infrared (FTIR) spectroscopy is an experimental technique that is highly sensitive to the changes in vibrational frequencies of functional groups involved in hydrogen bonding and is often used in conjunction with computational models to validate findings. acs.orgnih.gov

The structure of this compound features a central inorganic Si-O-Si cage. While the allyl and heptaisobutyl groups themselves are not classical hydrogen bond donors or acceptors, the potential for hydrogen bonding arises from possible hydroxylation of the silica cage or the presence of other functional groups introduced during synthesis or through subsequent reactions. For the purpose of this theoretical discussion, we will consider a scenario where hydroxyl (-OH) groups are present on the POSS cage, which is a common occurrence in silsesquioxane chemistry. nih.govresearchgate.net These hydroxyl groups can act as both hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can form between functional groups on the same this compound molecule. The rigid structure of the POSS cage can bring these functional groups into close proximity, facilitating such interactions. For example, a hydroxyl group on one corner of the cage could potentially form a hydrogen bond with an oxygen atom of a neighboring siloxane (Si-O-Si) bridge within the same molecule.

The formation of these internal hydrogen bonds can significantly influence the conformation and rigidity of the organic substituents. chemistryguru.com.sg Computational studies on similar functionalized POSS systems have shown that intramolecular hydrogen bonds can lead to more compact structures.

Intermolecular Hydrogen Bonding and Network Formation

Intermolecular hydrogen bonds are the primary drivers for the self-assembly of this compound molecules into larger, ordered structures. rsc.org When hydroxyl groups are present, the hydrogen of a hydroxyl group on one POSS molecule can form a strong hydrogen bond with an oxygen atom (either from a hydroxyl group or the siloxane cage) of an adjacent molecule.